molecular formula C10H9N3O B8707940 N-(quinoxalin-6-yl)acetamide

N-(quinoxalin-6-yl)acetamide

Cat. No.: B8707940
M. Wt: 187.20 g/mol
InChI Key: RSFKAUCHARNNIR-UHFFFAOYSA-N
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Description

N-(quinoxalin-6-yl)acetamide is a heterocyclic compound featuring a quinoxaline core substituted with an acetamide group at the 6-position. Quinoxalines are bicyclic systems composed of two fused pyrazine and benzene rings, known for their diverse pharmacological applications, including antimicrobial, anticancer, and kinase inhibitory activities . The acetamide moiety enhances solubility and modulates interactions with biological targets, making this compound a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

N-quinoxalin-6-ylacetamide

InChI

InChI=1S/C10H9N3O/c1-7(14)13-8-2-3-9-10(6-8)12-5-4-11-9/h2-6H,1H3,(H,13,14)

InChI Key

RSFKAUCHARNNIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=NC=CN=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Quinoxaline/Pyridine Hybrids

N-[4-(5-Fluoro-6-methylpyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-yl]acetamide

  • Molecular Formula : C₁₉H₁₅FN₆O
  • Molecular Weight : 362.4 g/mol
  • Key Features : Incorporates a fluorinated pyridinyl group and an imidazole linker.
  • Activity : Demonstrates antibacterial efficacy against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Applications: Investigated as an optical marker for viral infection diagnosis due to its fluorescence properties .

Comparison :

Pyrazole-Based Quinoxaline Derivatives

Compounds 15a–d and 17a–c ():

Compound ID Substituents Molecular Formula Molecular Weight (g/mol) Yield (%)
15a Dimethylaminopyridinyl C₂₆H₂₄N₇O 442.5 13
15b 2-Fluorophenyl C₂₆H₂₃FN₇O 460.5 13
17a 4-Methylthiazol-2-yl, phenyl C₂₃H₁₉N₆OS 433.5 8
17b 4-Methylthiazol-2-yl, 2-fluorophenyl C₂₃H₁₈FN₆OS 451.5 7

Activity : These compounds were synthesized as TGF-β inhibitors, with substituents influencing potency. Fluorinated aryl groups (e.g., 15b, 17b) improved metabolic stability but reduced synthetic yields .

Comparison :

  • The pyrazole core introduces conformational rigidity absent in N-(quinoxalin-6-yl)acetamide. Thiazole and fluorophenyl groups enhance lipophilicity, which may affect membrane permeability.

Thiazolidinone and Indole-Based Analogues

Compound 12a ():

  • Structure : (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide
  • Key Features: Combines a thiazolidinone ring with an indole-derived substituent.
  • Activity : Evaluated for anticancer activity; the indole moiety may intercalate DNA or inhibit topoisomerases .

Comparison :

Chloroacetamide Derivatives

2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide ():

  • Molecular Formula : C₁₃H₁₂ClN₂O₂
  • Molecular Weight : 277.7 g/mol
  • Applications : Used as a synthetic intermediate; the chloro group facilitates nucleophilic substitution reactions .

Comparison :

  • The chloro substituent increases electrophilicity, making this compound more reactive than this compound but less stable under physiological conditions.

Quinoline vs. Quinoxaline Derivatives

N-(quinolin-6-yl)acetamide ():

  • Structure: Substituted quinoline core with acetamide at the 6-position.
  • Activity: Quinoline derivatives often exhibit antimalarial and antiviral activities, distinct from quinoxaline-based compounds .

Comparison :

  • Replacing the pyrazine ring in quinoxaline with a single nitrogen in quinoline alters electronic distribution and binding modes to biological targets.

Key Research Findings and Trends

  • Structural Flexibility : Pyrazole and imidazole linkers (e.g., compounds 15a–d, 17a–c) improve target selectivity but often reduce synthetic yields due to steric hindrance .
  • Substituent Effects : Fluorine atoms enhance metabolic stability and bioavailability, as seen in compounds 15b and 17b .
  • Biological Activity: Quinoxaline derivatives with extended π-systems (e.g., indole or thiazolidinone moieties) show enhanced anticancer activity compared to simpler acetamide structures .

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